molecular formula C6H3BrClFS B7984521 5-Bromo-2-chloro-4-fluorobenzenethiol

5-Bromo-2-chloro-4-fluorobenzenethiol

Cat. No.: B7984521
M. Wt: 241.51 g/mol
InChI Key: DUFURFVXWGCCDG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H3BrClFS. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluorobenzenethiol typically involves multi-step organic reactions. One common method starts with the halogenation of a benzene derivative, followed by thiolation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for cost-effectiveness and efficiency. These processes often include steps such as bromination, chlorination, and fluorination of benzene derivatives, followed by thiolation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-fluorobenzenethiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The halogen atoms may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-chloro-4-fluorobenzenethiol is unique due to the presence of three different halogen atoms and a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-chloro-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFS/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFURFVXWGCCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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